molecular formula C6H8O2 B563544 1,3-Cyclohexanedione-1,2,3-13C3 CAS No. 1184998-71-7

1,3-Cyclohexanedione-1,2,3-13C3

Cat. No.: B563544
CAS No.: 1184998-71-7
M. Wt: 115.105
InChI Key: HJSLFCCWAKVHIW-VMGGCIAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Cyclohexanedione-1,2,3-13C3: is a labeled isotopologue of 1,3-Cyclohexanedione, where the carbon atoms at positions 1, 2, and 3 are replaced with the carbon-13 isotope. This compound is primarily used in research to study reaction mechanisms and metabolic pathways due to the presence of the carbon-13 isotope, which can be detected using nuclear magnetic resonance (NMR) spectroscopy .

Safety and Hazards

1,3-Cyclohexanedione is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . By minimizing the use of the cyclic 1,3-dione derivatives and by tuning the reaction concentration, the acid catalyst was reduced to 0.1 mol % to afford the desired products in high yields . This approach could be used to expand the scope of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedione-1,2,3-13C3 can be synthesized through the semi-hydrogenation of resorcinol, where resorcinol is treated with hydrogen in the presence of a palladium catalyst. The reaction conditions typically involve a temperature range of 25-30°C and a pressure of 1-2 atm .

Industrial Production Methods: In an industrial setting, this compound can be produced by taking acetoacetate and acrylate as raw materials. The process involves a Michael addition reaction followed by Claisen cyclization and subsequent acidification and decarboxylation to yield the desired product. This method is advantageous due to its high conversion rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1,3-Cyclohexanedione-1,2,3-13C3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    1,2-Cyclohexanedione: Similar in structure but differs in the position of the carbonyl groups.

    1,4-Cyclohexanedione: Another isomer with carbonyl groups at positions 1 and 4.

    Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): A derivative used as a reagent in organic synthesis.

Uniqueness: 1,3-Cyclohexanedione-1,2,3-13C3 is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in NMR spectroscopy for studying reaction mechanisms and metabolic pathways. This isotopic labeling provides detailed insights into the behavior of the compound in various chemical and biological systems .

Properties

IUPAC Name

(1,2,3-13C3)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSLFCCWAKVHIW-VMGGCIAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[13C](=O)[13CH2][13C](=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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